9-Epi-cinchonine

Vue d'ensemble

Description

9-Epi-cinchonine is a derivative of cinchonine, a natural alkaloid found in the bark of cinchona trees.

Méthodes De Préparation

9-Epi-cinchonine can be synthesized through the hydrolysis of O-tosylcinchonine in an aqueous tartaric acid medium. This process also results in the formation of cinchonicine enol tosylate . Another method involves the use of zirconium phosphonate-supported 9-amino-9-deoxy-epi-cinchonidine as a heterogeneous organocatalyst for asymmetric aldol addition in an aqueous medium .

Analyse Des Réactions Chimiques

Asymmetric Michael Reactions

9-Epi-cinchonine derivatives demonstrate exceptional catalytic efficiency in Michael additions. A polystyrene-supported 9-amino(9-deoxy)epi quinine analog (structurally analogous to this compound) achieved >95% conversion and 95% enantiomeric excess (ee) in reactions between trifluoromethyl imines and enones (Table 1) .

Key Data:

| Entry | Catalyst (mol%) | Conversion (%) | ee (%) | Configuration |

|---|---|---|---|---|

| 4 | epiQ-1 (5.0) | 100 | 95 (S) | S-enantiomer |

| 5 | epiQ-1 (3.0) | 99 | 95 (S) | S-enantiomer |

| 10 | epiQ-1 (3.0) | 99 | 85 | S-enantiomer |

Reaction conditions: Trifluoromethyl imine nucleophiles and α,β-unsaturated ketones at ambient temperature .

Continuous Flow Catalysis

The immobilized this compound catalyst exhibited robustness in continuous flow systems, maintaining >90% conversion and improved enantioselectivity (vs. batch) over 21 hours (residence time: 40 minutes). This setup enabled sequential synthesis of enantioenriched Michael adducts with minimal catalyst degradation .

Stereochemical Influence on Reaction Outcomes

The C6-C8-Ca face of this compound governs substrate binding and enantioselectivity. X-ray crystallography reveals:

-

The 9-amino group directs nucleophile positioning.

-

The 5-phenyl pyrimidine moiety shields specific faces, forcing selective electrophile approach (Figure 1) .

Comparison with Cinchonidine Derivatives:

| Catalyst | Conversion (%) | ee (%) | Selectivity (4J/5J) |

|---|---|---|---|

| epiQ-1 | 100 | 95 | >95:5 |

| QD-1 | 95 | 91 | >95:5 |

| Q-1 | 83 | 67 | 63:37 |

Note: QD-1 = Quinine-derived catalyst; Q-1 = Unmodified quinine .

Recyclability

The polystyrene-supported catalyst retained >90% activity over five cycles in batch mode, with no detectable leaching. In flow systems, steady-state operation persisted for >20 hours, demonstrating industrial viability .

Mechanistic Insights

Density functional theory (DFT) studies propose a dual activation mechanism:

-

Nucleophile activation via hydrogen bonding with the 9-amino group.

-

Electrophile polarization through π-π interactions with the quinoline ring .

This synergy drives enantioselective C–C bond formation, favoring S-configured adducts.

Applications De Recherche Scientifique

Asymmetric Catalysis

9-Epi-cinchonine is primarily recognized for its role as an organocatalyst in asymmetric reactions. The compound's unique structural features allow it to facilitate a variety of enantioselective transformations.

Nucleophilic Additions

Recent studies have highlighted the efficacy of 9-amino-9-deoxy-epi-cinchonine in nucleophilic addition reactions. For instance, Wang et al. reported a highly enantioselective aldol reaction using this catalyst, achieving significant yields and stereoselectivity in the reaction between benzaldehydes and cyclohexanone .

| Reaction Type | Catalyst | Yield | Enantiomeric Excess (EE) |

|---|---|---|---|

| Aldol Reaction | 9-amino-9-deoxy-epi-cinchonine | 87%-96% | 89%-97% |

| Nitro-Mannich Reaction | Cinchonine-derived thiourea | Up to 86% | Up to 99% EE |

Mannich and Strecker Reactions

The application of this compound derivatives extends to Mannich reactions, where it has been employed to synthesize β-nitro ethylphosphoramidates with high diastereoselectivity and enantioselectivity . These compounds are notable for their potential anticancer and antiviral activities.

Medicinal Chemistry

In the field of medicinal chemistry, this compound and its derivatives have been studied for their antimalarial properties. However, research indicates that these compounds exhibit significantly reduced cytostatic potency compared to their parent compounds, quinine and quinidine.

Antimalarial Activity

Research conducted by Karle et al. demonstrated that 9-epi-quinine (eQN) and 9-epi-quinidine (eQD) have diminished efficacy against Plasmodium falciparum compared to their non-epimeric counterparts. The study revealed higher IC50 values for the 9-epimers, indicating lower cytostatic activity against malaria strains .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Quinine | Lower | Effective |

| Quinidine | Lower | More effective |

| 9-Epi-Quinine (eQN) | Higher | Poor cytostatic potency |

| 9-Epi-Quinidine (eQD) | Higher | Poor cytostatic potency |

Structural Insights and Mechanisms

The unique structural characteristics of this compound influence its interaction with biological targets. Studies indicate that the altered orientation of functional groups in the 9-epimers affects their binding affinity to heme, a critical target in malaria treatment.

Heme Binding Studies

Egan et al. explored the binding interactions of eQN and eQD with heme, revealing distinct geometries compared to quinine and quinidine. This difference is believed to contribute to the reduced effectiveness of the epimers in inhibiting hemozoin formation, a crucial process for the survival of malaria parasites .

Mécanisme D'action

The mechanism of action of epicinchonine involves its ability to form intramolecular hydrogen bonds, which influence its conformation and reactivity. The presence of hydrogen bond donor groups at the 9-position enhances its catalytic activity in asymmetric synthesis reactions .

Comparaison Avec Des Composés Similaires

9-Epi-cinchonine is similar to other cinchona alkaloids, such as quinine, quinidine, and cinchonidine. its unique stereochemistry and ability to form specific intramolecular hydrogen bonds make it distinct. The hydrolysis of O-tosylcinchonine yields epicinchonine, which has different reactivity and applications compared to its parent compound .

Similar Compounds

- Quinine

- Quinidine

- Cinchonidine

- Cinchonine

This compound’s unique properties and applications make it a valuable compound in the field of asymmetric synthesis and catalysis.

Activité Biologique

9-Epi-cinchonine, a derivative of the cinchona alkaloids, is recognized for its potential therapeutic applications. This compound exhibits various biological activities, including antimalarial, antimicrobial, anti-cancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound is structurally related to other cinchona alkaloids like quinine and quinidine, differing primarily in its stereochemistry. The stereochemical configuration significantly influences its biological activity.

Antimalarial Activity

Research indicates that this compound has reduced antimalarial efficacy compared to its parent compounds. For instance, studies demonstrate that quinine and quinidine are over 100 times more effective against Plasmodium falciparum than 9-epimers like 9-epiquinine and 9-epiquinidine . The mechanism of action involves interactions with heme groups in the malaria parasite, but the binding affinity of this compound is less potent due to its structural differences .

| Compound | IC50 (µM) against P. falciparum | Relative Activity |

|---|---|---|

| Quinine | <0.01 | High |

| Quinidine | <0.01 | High |

| This compound | >100 | Low |

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In a study assessing its efficacy against various Gram-positive and Gram-negative bacteria, it demonstrated minimum inhibitory concentration (MIC) values ranging from 1.56 to 125 µg/mL . The compound was found to be non-toxic to human cell lines, indicating a favorable safety profile.

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| E. coli | 6.25 | Strong |

| K. pneumoniae | 6.25 | Strong |

| P. aeruginosa | 1.56 | Very Strong |

Anti-Cancer Activity

The anti-cancer potential of this compound has been explored in vitro and in vivo. Studies indicate that it induces apoptosis in cancer cells by activating caspase pathways and inhibiting osteoclast differentiation . These findings suggest that it may serve as a therapeutic agent in cancer treatment.

Case Study: Apoptosis Induction

In a controlled experiment, cancer cell lines treated with this compound exhibited significant increases in apoptotic markers compared to untreated controls, supporting its role as an anti-cancer agent.

Anti-Inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. It appears to modulate inflammatory pathways, potentially benefiting conditions related to obesity and metabolic syndrome . The compound's ability to inhibit osteoclastogenesis further supports its therapeutic relevance in inflammatory diseases.

Propriétés

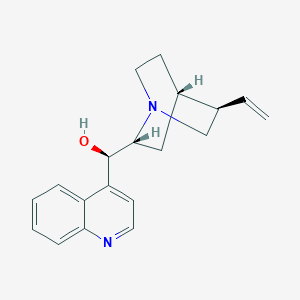

IUPAC Name |

(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2/t13-,14-,18+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPWYEUPVWOPIM-YXUGBTPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859217 | |

| Record name | Epicinchonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485-70-1, 118-10-5 | |

| Record name | (9R)-Cinchonan-9-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epicinchonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cinchonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinchonan-9-ol, (9S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Epicinchonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinchonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cinchonan-9-ol, (9R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPICINCHONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35VE0JQR6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is epicinchonine and how does its structure relate to its activity?

A1: Epicinchonine is a cinchona alkaloid, a class of natural products known for their medicinal properties. Its structure, specifically the absolute configuration at the C8 and C9 atoms, dictates its biological activity and its potential as a chiral building block for various applications. [, ] For example, the (8R,9R) configuration is associated with 9-epicinchonine and has shown promise in cancer chemotherapy. [] The conformation around the C8-C9 bond is also crucial for its ability to form inter- or intramolecular hydrogen bonds, influencing its interactions with biological targets. [, ]

Q2: What are the main catalytic applications of epicinchonine and its derivatives?

A3: Epicinchonine and its derivatives have demonstrated significant potential as chiral catalysts in asymmetric synthesis. For instance, 9-amino(9-deoxy)epicinchonine, a derivative, effectively catalyzes the asymmetric transfer hydrogenation of aromatic ketones using iridium or rhodium complexes. [, ] This reaction is crucial for producing enantiomerically pure alcohols, essential building blocks in pharmaceuticals and fine chemicals. Another application is in the enantioselective organocatalytic Michael addition of malonate esters to nitro olefins. [] This reaction is widely used to create carbon-carbon bonds asymmetrically, leading to valuable chiral intermediates for various applications.

Q3: How do structural modifications of epicinchonine affect its catalytic activity?

A4: Researchers have explored modifying epicinchonine to fine-tune its catalytic properties. One study found that introducing a thiourea group at the 9-position of 9-amino(9-deoxy)epicinchonine significantly enhances its enantioselectivity in Michael additions compared to unmodified epicinchonine. [, ] This highlights the importance of hydrogen bonding interactions between the catalyst and reactants in achieving high enantioselectivity. Another study explored tosylation of epicinchonine, revealing a structure-reactivity relationship in the hydrolysis of O-tosyl Cinchona alkaloids to 9-epibases. []

Q4: Has computational chemistry been used to study epicinchonine?

A5: Yes, computational methods, particularly the semi-empirical PM3 method, have been employed to explore the conformational spaces of various Cinchona alkaloids, including epicinchonine. [] These studies help predict the lowest energy conformations and understand how structural variations influence their interactions with biological targets. Such insights are valuable for designing new catalysts and understanding the molecular basis of their activity.

Q5: Are there any known methods to immobilize epicinchonine derivatives for catalyst recovery and reuse?

A6: Yes, researchers have successfully immobilized a chiral 9-amino epicinchonine catalyst onto a short-mesochannel SBA-15 material functionalized with propylthiol groups. [] This approach allows for easy catalyst recovery and reuse, demonstrating high stability over multiple reaction cycles without significant loss of activity or enantioselectivity in the asymmetric transfer hydrogenation of aromatic ketones.

Q6: What are the future directions for research on epicinchonine?

A6: Future research on epicinchonine could focus on several areas:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.